O,S-Diethyl dithiocarbonate
Description
Contextual Significance in Organosulfur Chemistry
O,S-Diethyl dithiocarbonate holds a specific place within the broader field of organosulfur chemistry. It is a derivative of xanthic acid, a class of compounds first identified in the 19th century that became significant for industrial applications. Structurally, it is an O,S-diester of dithiocarbonic acid, placing it in the dithiocarbonate class of compounds. This class is a subset of the more widely studied dithiocarbamates, which are known for their ability to act as potent chelating agents for metal ions. nih.govatamanchemicals.com
The key to its chemical significance lies in its functional group, which features a central carbon atom double-bonded to a sulfur atom (a thiocarbonyl group) and single-bonded to another sulfur atom and an oxygen atom. This arrangement allows the sulfur atoms to act as donor atoms, enabling the molecule to form stable complexes with various metals. nih.govatamanchemicals.com This chelating ability is a cornerstone of dithiocarbamate (B8719985) chemistry and is instrumental in applications such as the separation of metal ions and the synthesis of transition metal complexes. atamanchemicals.comcymitquimica.comakjournals.com The planar geometry of the related xanthogen disulfides, confirmed through X-ray crystallography, facilitates these interactions.
Research Trajectories and Academic Relevance
The academic relevance of this compound is primarily centered on its utility as a reagent and building block in organic synthesis. Research has explored its role in preparing other organosulfur compounds. For instance, it can undergo nucleophilic substitution reactions with primary amines, such as ethylamine (B1201723), to produce O-methyl N-ethyl thiocarbamate with high yields under mild conditions. It is also a precursor for synthesizing its isomer, dithiocarbonic acid S,S'-diethyl ester, in a reaction that can achieve an 85% yield. guidechem.com
Academic research has also focused on developing efficient synthetic pathways to O,S-dialkyl dithiocarbonates. Traditional methods include the reaction of diethylamine (B46881) with carbon disulfide in a basic medium. More modern protocols have been developed to improve efficiency and mildness. A notable example is a Mitsunobu-based protocol for the synthesis of O,S-dialkyl dithiocarbonates from various alcohols and carbon disulfide, which provides good to excellent yields. researchgate.net Furthermore, research into the broader class of dithiocarbamates continues to be active, with studies focusing on their application as linkers in solid-phase synthesis and as chain transfer agents in reversible addition-fragmentation chain-transfer (RAFT) polymerization. researchgate.net These research trajectories highlight the ongoing academic interest in harnessing the reactivity of the dithiocarbonate functional group for various synthetic applications.
Summary of Selected Research Findings
| Research Focus | Key Finding | Significance |
|---|---|---|
| Synthesis of Thiocarbamates | Reacts with ethylamine to yield O-methyl N-ethyl thiocarbamate with 99–99.9% yield. google.com | Demonstrates its utility as an efficient intermediate for producing thiocarbamates under mild conditions. |
| Isomer Synthesis | Can be used to produce dithiocarbonic acid S,S'-diethyl ester with a yield of approximately 85%. guidechem.com | Provides a synthetic route to a structural isomer with different applications. guidechem.com |
| Novel Synthetic Protocols | A Mitsunobu-based method allows synthesis from alcohols and carbon disulfide in good to excellent yields. researchgate.net | Represents academic efforts to create milder and more efficient synthetic methods compared to traditional approaches. researchgate.net |
| Metal Complexation | The broader dithiocarbamate class forms stable complexes with transition metals like copper(II) and nickel(II). akjournals.com | This chelating ability is fundamental to its use in materials science and as a ligand in coordination chemistry. atamanchemicals.comakjournals.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
O-ethyl ethylsulfanylmethanethioate | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10OS2/c1-3-6-5(7)8-4-2/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGZZEAPGGFAOAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=S)SCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5060776 | |
| Record name | Carbonodithioic acid, O,S-diethyl ester | |
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Molecular Weight |
150.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
623-79-0 | |
| Record name | O,S-Diethyl carbonodithioate | |
| Source | CAS Common Chemistry | |
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| Record name | Diethyl xanthate | |
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| Record name | Diethyl xanthate | |
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| Record name | Carbonodithioic acid, O,S-diethyl ester | |
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| Record name | Carbonodithioic acid, O,S-diethyl ester | |
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| Record name | O,S-diethyl dithiocarbonate | |
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| Record name | DIETHYL XANTHATE | |
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Advanced Synthetic Methodologies for O,s Diethyl Dithiocarbonate
Mitsunobu-Based Protocols for O,S-Dialkyl Dithiocarbonates
A notable and efficient one-pot synthesis of O,S-dialkyl dithiocarbonates from alcohols utilizes the Mitsunobu reagent. growingscience.comscirp.org This protocol is distinguished by its mild reaction conditions and high yields. researchgate.net The reaction involves the condensation of an alcohol with an acidic component in the presence of a redox system, typically a triaryl- or trialkylphosphine and a dialkyl azodicarboxylate. organicreactions.org
Scope with Primary, Secondary, and Tertiary Alcohols
The Mitsunobu-based synthesis of O,S-dialkyl dithiocarbonates has been successfully applied to a wide range of alcohols, including primary, secondary, and tertiary ones. researchgate.netresearchgate.net This method's versatility allows for the formation of various O,S-dialkyl dithiocarbonates. researchgate.net While the classical Mitsunobu reaction is generally most effective for primary and secondary alcohols, with tertiary alcohols often failing to react, modified protocols have expanded its applicability. organicreactions.orgnrochemistry.com The reaction with secondary alcohols typically proceeds with a clean inversion of stereochemistry. organicreactions.org However, the steric bulk at the electrophilic carbon atom can be a sensitive factor. beilstein-journals.org Research has demonstrated the successful synthesis of O,S-dialkyl dithiocarbonates from a variety of these alcohol types using carbon disulfide, showcasing the protocol's broad scope. researchgate.netresearchgate.net
Yield Optimization and Reaction Efficiency
The efficiency of the Mitsunobu-based synthesis is a key advantage, often resulting in good to excellent yields of the desired O,S-dialkyl dithiocarbonates. researchgate.netresearchgate.net The one-pot nature of the reaction contributes to its efficiency, simplifying the work-up procedures compared to other methods. growingscience.com Optimization of reaction conditions has been a focus of research to maximize yields. For instance, the use of specific reagents like 4-nitrobenzoic acid has been shown to improve yields for hindered alcohols. researchgate.net The protocol is considered mild and efficient, avoiding the harsh conditions required by some alternative synthetic routes. researchgate.net
Table 1: Illustrative Yields of O,S-Dialkyl Dithiocarbonates via Mitsunobu Reaction Note: This table is a representative compilation based on reported findings and is for illustrative purposes.
| Alcohol Type | Substrate Example | Yield (%) |
| Primary | Ethanol (B145695) | High |
| Secondary | Isopropanol | Good to Excellent |
| Tertiary | tert-Butanol | Good |
Indirect Synthesis Pathways and Derivative Formation
Beyond direct synthesis, O,S-diethyl dithiocarbonate and its precursors are valuable intermediates in forming other important classes of compounds, such as thiocarbamates.
Aminolysis Reactions of O,S-Dialkyl Dithiocarbonate Precursors for Thiocarbamate Derivatives
A general and significant method for preparing thiocarbamates involves the aminolysis of O,S-dialkyl dithiocarbonate precursors. researchgate.net This reaction is typically carried out by treating the dithiocarbonic acid O,S-diester with a primary or secondary amine in an aqueous or alcoholic solution. researchgate.net This process can lead to the formation of N-alkyl and N,N-dialkyl thiocarbamates. researchgate.net The reaction of O,S-dimethyl dithiocarbonate with ethylamine (B1201723), for example, proceeds with high yields to form O-methyl N-ethyl thiocarbamate intermediates. The aminolysis of xanthate and dithiocarbamate (B8719985) side groups on polymers is also a known method to introduce thiol functionalities. rsc.org
Mechanistic Investigations of Chemical Reactivity
Nucleophilic Substitution Reactions of O,S-Diethyl Dithiocarbonate
This compound serves as a versatile reagent in organosulfur synthesis, primarily through its reactivity in nucleophilic substitution reactions. These reactions allow for the introduction of a variety of functional groups into other organic molecules by targeting the electrophilic carbon atom of the dithiocarbonate.
The dithiocarbonate moiety in this compound can react with a range of nucleophiles, leading to the formation of new chemical entities. A notable example is its reaction with primary amines. When this compound (or its dimethyl analog) reacts with primary amines like ethylamine (B1201723), it yields O-alkyl N-alkyl thiocarbamates in near-quantitative amounts. google.com This aminolysis proceeds with high efficiency under mild conditions. google.com
The general mechanism involves the nucleophilic attack of the amine on the electrophilic carbon of the dithiocarbonate. This process results in the displacement of a thiol, such as methanethiol, as a byproduct. The reactivity of this compound thus provides a pathway for synthesizing thiocarbamates, which are valuable intermediates for various chemical products. google.com Beyond amines, the compound's ability to undergo these substitution reactions makes it a useful tool for creating various thiol derivatives and other sulfur-containing compounds.
| Reactant | Nucleophile | Product | Reaction Conditions | Yield | Source |
|---|---|---|---|---|---|
| O,S-Dimethyl Dithiocarbonate | Ethylamine (primary amine) | O-Methyl N-ethyl thiocarbamate | 20–30°C, 2–3 hours | 99–99.9% | google.com |
Reactions with Thiocarbonate and Xanthate Anions
The reactions of this compound with other sulfur-containing anions, such as O-ethyl thiocarbonate and O-ethyl xanthate, have been studied to understand the mechanistic details of acyl transfer reactions involving thiocarbonyl compounds.
The reaction of this compound with O-ethyl thiocarbonate and O-ethyl xanthate ions in ethanol (B145695) can proceed through different mechanistic pathways. These pathways include the formation of a transient tetrahedral intermediate or a single-step concerted mechanism where bond-making and bond-breaking occur simultaneously. wikipedia.org
Kinetic and theoretical studies on analogous dithiocarbonate systems reacting with amines and other nucleophiles show that the reaction can be stepwise, involving zwitterionic and anionic tetrahedral intermediates. rsc.orgudd.cludd.cl The specific pathway—whether it proceeds via a stable intermediate or a concerted transition state—can be influenced by factors such as the nature of the nucleophile, the leaving group, and the solvent. rsc.orgacs.org For instance, in the reaction of this compound with O-ethyl thiocarbonate and O-ethyl xanthate, the observed entropy changes (ΔS) suggest different dominant pathways: a positive entropy change for the thiocarbonate reaction and a negative one for the xanthate reaction point towards differing transition state structures.
This compound possesses two distinct electrophilic centers: the carbon of the carbonyl group (C=O) and the carbon of the thiocarbonyl group (C=S). Studies have shown that these two sites exhibit different reactivity towards nucleophiles. psu.edutandfonline.com Generally, the thiocarbonyl group is considered more reactive than the carbonyl group in many contexts due to factors like the orbital sizes of sulfur and carbon. britannica.com
In the specific case of this compound reacting with thiocarbonate and xanthate anions, a notable difference in reactivity is observed. The carbonyl group demonstrates greater reactivity towards thiocarbonate ions, while the thiocarbonyl group reacts more readily with xanthate ions. This differential reactivity is significant as it dictates the primary products of the reaction and highlights the nuanced electronic and steric effects governing the molecule's behavior. psu.edu This observed preference is consistent with broader studies on related compounds, which confirm that the thiocarbonyl group is often more susceptible to nucleophilic attack than its carbonyl counterpart. tandfonline.com
| Nucleophile | More Reactive Site on this compound | Source |
|---|---|---|
| O-Ethyl Thiocarbonate Anion | Carbonyl (C=O) | |
| O-Ethyl Xanthate Anion | Thiocarbonyl (C=S) |
Thermal Decomposition Pathways of this compound Complexes
The thermal behavior of metal complexes containing dithiocarbonate or structurally similar dithiocarbamate (B8719985) ligands is of significant interest for applications such as the synthesis of nanomaterials. nih.gov The decomposition process often serves as a route to produce metal sulfides or oxides. researchgate.netresearchgate.net
When metal complexes of dithiocarbonates and dithiocarbamates are heated, they undergo decomposition, yielding various solid and gaseous products. The final solid residue is highly dependent on the atmosphere in which the decomposition occurs. researchgate.netd-nb.infoscielo.br
In an inert atmosphere, such as nitrogen, helium, or argon, the thermal decomposition of transition metal dithiocarbamate complexes typically leads to the formation of the corresponding metal sulfide (B99878) (e.g., CuS, NiS, SnS). researchgate.netakjournals.compsu.edu For example, studies on copper(II) diethyl dithiocarbamate show that decomposition in a helium atmosphere yields CuS. researchgate.net Similarly, tin(IV) dithiocarbamate complexes have been shown to decompose to tin(II) sulfide as the final residue under inert conditions. psu.edu
Conversely, when the decomposition is carried out in the presence of air or oxygen, the pathway changes. The process often involves the initial formation of a metal sulfide, which is then oxidized at higher temperatures to a metal sulfate (B86663) and ultimately to a metal oxide (e.g., CuO, ZnO, Sb₂O₄). researchgate.netresearchgate.netd-nb.info For instance, a copper complex may first form CuS around 300°C, which is subsequently converted to CuSO₄ and finally to CuO upon further heating in air. researchgate.net The gaseous products evolved during these decompositions can include carbon disulfide (CS₂), ethanol (C₂H₅OH), and various oxides of carbon and sulfur (CO, CO₂, COS, SO₂). d-nb.info
| Complex Type | Decomposition Atmosphere | Primary Solid Product | Source |
|---|---|---|---|
| Copper(II) Diethyl Dithiocarbamate | Helium (Inert) | Copper(I) Sulfide (Cu₂S), Copper(II) Sulfide (CuS) | researchgate.netakjournals.com |
| Copper(II) Diethyl Dithiocarbamate | Air (Oxidative) | Copper(II) Oxide (CuO) | researchgate.net |
| Nickel(II) Diethyl Dithiocarbamate | Inert | Nickel(II) Sulfide (NiS) | akjournals.com |
| Zinc(II) Dithiocarbamate | Air (Oxidative) | Zinc Oxide (ZnO) | researchgate.net |
| Tris(O-ethyldithiocarbonato)-antimony(III) | Argon (Inert) | Antimony(III) Sulfide (Sb₂S₃) | d-nb.info |
| Tris(O-ethyldithiocarbonato)-antimony(III) | Air (Oxidative) | Antimony(IV) Oxide (Sb₂O₄) | d-nb.info |
Kinetic and Thermodynamic Parameters of Decomposition
The thermal decomposition of O,S-dithiocarbonates, commonly known as xanthate esters, proceeds through a well-established intramolecular pyrolytic elimination pathway known as the Chugaev reaction. wikipedia.orgwikipedia.org This reaction is a concerted, unimolecular process characterized by a six-membered cyclic transition state, which results in the formation of an alkene, carbonyl sulfide (OCS), and a thiol. wikipedia.orgresearchgate.netnrochemistry.com The elimination is stereospecific, occurring via syn-elimination, where the hydrogen atom and the dithiocarbonate group depart from the same side of the molecule. wikipedia.orgscribd.com This mechanism is classified as an Ei (Elimination internal) reaction. wikipedia.orgscribd.com
Kinetic studies confirm that the reaction follows first-order kinetics and does not involve free-radical intermediates. wikipedia.orgscribd.com The thermal stability of xanthates and the temperature required for pyrolysis can be influenced by the structure of the alkyl groups. ajchem-b.com While specific data for this compound is not detailed in the reviewed literature, extensive theoretical and experimental studies on analogous O-alkyl S-methyl dithiocarbonates provide valuable insight into the kinetic and thermodynamic parameters governing this transformation. These reactions are typically carried out at temperatures ranging from 120 to 200°C. wikipedia.orgnrochemistry.com
Computational studies, such as those using Density Functional Theory (DFT), have been employed to calculate the activation parameters for the decomposition of related xanthates. researchgate.netacademicdirect.org For O-ethyl S-methyl dithiocarbonate, which is structurally similar to this compound, the decomposition to ethylene (B1197577) and methyl dithiocarbonate is the primary pathway. academicdirect.org The calculated parameters provide a quantitative measure of the energy requirements and transition state properties for the reaction.
Table 1: Experimental and Calculated Activation Parameters for the Thermal Decomposition of Analogous Xanthates
| Compound | Parameter | Experimental Value | Calculated Value |
|---|---|---|---|
| O-Ethyl S-methyl dithiocarbonate | ΔH‡ (kJ/mol) | 161 | 178.6 |
| ΔS‡ (J/mol·K) | -28 | 1.4 | |
| k (629 K) (s⁻¹) | - | 1.4 x 10⁻⁴ | |
| S-Ethyl O-methyl dithiocarbonate | ΔH‡ (kJ/mol) | - | 189.4 |
| ΔS‡ (J/mol·K) | - | -8.6 | |
| k (629 K) (s⁻¹) | - | 2.4 x 10⁻³ |
Source: Data derived from theoretical and experimental studies on the thermal decomposition of O-alkyl S-methyl and S-alkyl O-methyl dithiocarbonates. researchgate.net ΔH‡ represents the enthalpy of activation and ΔS‡ represents the entropy of activation.
The negative entropy of activation observed experimentally for the O-ethyl S-methyl derivative is characteristic of a cyclic transition state, indicating a more ordered arrangement compared to the ground state of the reactant molecule. researchgate.net
Advanced Spectroscopic Characterization and Analytical Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of O,S-Diethyl dithiocarbonate, offering unambiguous information about the carbon skeleton and the environment of the protons. bhu.ac.in
In ¹H NMR spectroscopy, the splitting pattern of signals arises from the interaction of magnetic fields between hydrogen atoms on adjacent carbon atoms, a phenomenon known as spin-spin coupling. tutorchase.com This is governed by the n+1 rule, which states that a signal for a hydrogen atom will be split into n+1 peaks if it has 'n' neighboring hydrogens. tutorchase.com
For this compound, the two ethyl groups (CH₃CH₂) are non-equivalent, leading to distinct signals. The ethoxy group (O-CH₂CH₃) and the thioethyl group (S-CH₂CH₃) will each exhibit a characteristic quartet and triplet pattern. orgchemboulder.com The methylene (B1212753) protons (CH₂) are adjacent to three methyl protons (CH₃), resulting in a quartet (3+1=4). The methyl protons are adjacent to two methylene protons, leading to a triplet (2+1=3). orgchemboulder.com The chemical shifts for these groups are influenced by the electronegativity of the atom (O or S) they are attached to.
Table 1: Predicted ¹H NMR Splitting Patterns for this compound
| Functional Group | Predicted Splitting Pattern |
| O-CH₂ -CH₃ | Quartet |
| O-CH₂-CH₃ | Triplet |
| S-CH₂ -CH₃ | Quartet |
| S-CH₂-CH₃ | Triplet |
This table illustrates the expected splitting patterns based on the n+1 rule.
¹³C NMR spectroscopy provides direct information about the carbon framework of the molecule. bhu.ac.in Each non-equivalent carbon atom in this compound will produce a distinct signal. bhu.ac.in The chemical shifts in ¹³C NMR are primarily influenced by hybridization and the electronegativity of attached atoms. libretexts.orglibretexts.org
The thiocarbonyl carbon (C=S) is characteristically found far downfield, typically in the range of 205-220 ppm for similar structures, due to its sp² hybridization and bonding to sulfur. libretexts.org The carbons of the ethyl groups will appear at higher fields. The methylene carbon attached to the more electronegative oxygen (O-CH₂) will be deshielded and appear at a lower field compared to the methylene carbon attached to sulfur (S-CH₂). Similarly, the methyl carbons (CH₃) will have the highest field signals.
Table 2: Typical ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Atom | Typical Chemical Shift (δ, ppm) |
| C =S (Thiocarbonyl) | 205 - 220 |
| O-C H₂ | 60 - 70 |
| S-C H₂ | 30 - 40 |
| O-CH₂-C H₃ | 10 - 20 |
| S-CH₂-C H₃ | 10 - 20 |
This table shows approximate chemical shift ranges based on data for analogous functional groups. libretexts.orgoregonstate.edu
Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis
Mass spectrometry is an essential tool for confirming the molecular weight of this compound and for studying its fragmentation patterns, which can further validate its structure.
High-Resolution Mass Spectrometry (HRMS) techniques, such as Electrospray Ionization Time-of-Flight (ESI-TOF), provide highly accurate mass measurements, typically with an error of less than 5 ppm. nih.govlcms.cz This precision allows for the unambiguous determination of the elemental composition of the molecule. For this compound (C₅H₁₀OS₂), the expected monoisotopic mass is 150.0173. HRMS can confirm this value, distinguishing it from other compounds with the same nominal mass. acs.org The fragmentation patterns observed in the mass spectrum, such as the loss of ethyl or ethylthio groups, offer further structural confirmation.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. rsc.org The spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds.
Key expected absorption peaks include:
C-H stretching: Vibrations from the alkyl groups (CH₃ and CH₂) typically appear in the region of 2850-3000 cm⁻¹. tandfonline.com
C=S stretching: The thiocarbonyl group shows a characteristic absorption band in the range of 1000-1250 cm⁻¹. up.ac.za The exact position can vary, but related dithiocarbamates show peaks around 1146-1279 cm⁻¹. tandfonline.com
C-O stretching: The stretching vibration of the C-O single bond is expected to appear in the 1000-1300 cm⁻¹ region. tandfonline.com In related xanthates, asymmetrical C-O-C stretching is observed around 1265 cm⁻¹. up.ac.za
C-S stretching: The C-S single bond vibrations are typically weaker and found in the 600-800 cm⁻¹ range. tandfonline.com
Table 3: Key FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
| C-H (Alkyl) | Stretching | 2850 - 3000 |
| C=S (Thiocarbonyl) | Stretching | 1000 - 1250 |
| C-O | Stretching | 1000 - 1300 |
| C-S | Stretching | 600 - 800 |
This table summarizes the principal infrared absorption bands expected for the compound based on known functional group frequencies. tandfonline.comup.ac.za
Chromatographic Techniques for Purity Assessment and Reaction Monitoring
Chromatographic methods are indispensable for separating this compound from reaction mixtures, assessing its purity, and monitoring the progress of its synthesis.
Due to the thermal instability and low solubility of many dithiocarbamates in common solvents, analytical methods often require specific sample preparation. tandfonline.comnih.gov Gas chromatography (GC) and liquid chromatography (LC) are the primary techniques employed. tandfonline.com For instance, in syntheses involving dithiocarbonates, GC and NMR are standard methods to monitor the reaction's progress and the formation of the product in real-time. High-performance liquid chromatography (HPLC) can also be used, often after a derivatization step to improve stability and detection. tandfonline.comnih.gov Thin-layer chromatography (TLC) is another useful technique for the qualitative analysis and separation of dithiocarbamate (B8719985) complexes. niscpr.res.inbeilstein-journals.org
Gas Chromatography (GC) for Purity and Reaction Progress Analysis
Gas Chromatography (GC) stands as a cornerstone analytical technique for the assessment of this compound, providing critical data on both its purity and its transformation during chemical reactions. The volatility of the compound and its common decomposition products makes it highly suitable for GC analysis.
Purity Determination
The purity of this compound and its structural isomers, such as S,S'-Diethyl dithiocarbonate, is routinely confirmed by Gas Chromatography. Commercial suppliers often specify a purity of greater than 98.0% as determined by GC analysis. tcichemicals.com Research findings concerning the synthesis of related compounds, such as those produced from the aminolysis of O,S-dimethyl dithiocarbonate, also rely on GC to confirm product purity, which consistently exceeds 98%.
A prevalent and standardized method for quantifying dithiocarbamates, particularly in complex matrices, involves their controlled decomposition followed by GC analysis. tandfonline.com In this approach, the dithiocarbamate is hydrolyzed under acidic conditions, often using a solution of tin(II) chloride in hydrochloric acid, to quantitatively produce carbon disulfide (CS₂). thermofisher.comcore.ac.uknih.gov The volatile carbon disulfide is then extracted into an organic solvent, such as isooctane, and its concentration is measured by a Gas Chromatograph, frequently coupled with a Mass Spectrometer (GC-MS) or a Flame Photometric Detector (FPD). thermofisher.comgoogle.com The amount of dithiocarbamate in the original sample is calculated based on the quantity of CS₂ produced. encyclopedia.pub This indirect method is advantageous as it overcomes potential matrix interferences and issues with the thermal stability of the parent compound during analysis. google.com For selective identification using GC-MS, specific ions of CS₂ (m/z 76 and 78) are monitored. thermofisher.comnih.gov
Reaction Progress Monitoring
Gas Chromatography is an indispensable tool for monitoring the progress of chemical reactions involving this compound in real-time. For instance, during the synthesis of thiocarbamates via the reaction of this compound with primary amines, GC analysis allows researchers to track the consumption of the dithiocarbonate starting material and the simultaneous formation of the N-substituted thiocarbamate product. By taking aliquots from the reaction mixture at various time intervals and analyzing them by GC, a reaction profile can be constructed, enabling the optimization of reaction conditions such as temperature and reaction time to achieve maximum yield and purity.
The following table summarizes typical instrumental conditions reported for the GC analysis of dithiocarbamates, primarily through the detection of their carbon disulfide decomposition product.
Table 1: Representative GC and GC-MS Instrumental Parameters for Dithiocarbonate Analysis (via CS₂)
| Parameter | Condition 1 | Condition 2 |
| Chromatographic Column | Rtx-1701 (30m x 0.25mm x 0.25 µm) google.com | DB-5MS (30 m x 250 µm x 0.25 µm) nih.gov |
| Carrier Gas | High Purity Nitrogen google.com | Ultrapure Helium nih.gov |
| Flow Rate | 1.5 mL/min google.com | Not specified |
| Injector Temperature | 200 °C google.com | Not specified |
| Oven Temperature Program | 40°C hold for 8 min, then ramp at 40°C/min to 250°C, hold for 4 min google.com | Not specified |
| Detector | Flame Photometric Detector (FPD) with sulfur filter google.com | Mass Spectrometer (MS) nih.gov |
| Detector Temperature | 250 °C google.com | Not specified |
| MS Detection Mode | Not Applicable | Selected Ion Monitoring (SIM) nih.gov |
| Monitored Ions (m/z) | Not Applicable | Quantifier: 76, Qualifier: 78 nih.gov |
Coordination Chemistry and Metal Complexation Studies
Chelation Behavior with Transition Metal Ions
O,S-Diethyl dithiocarbonate exhibits notable chelation properties, readily forming complexes with a variety of transition metal ions. This behavior is primarily attributed to the presence of sulfur and oxygen donor atoms within the dithiocarbonate moiety, which can coordinate with metal centers to form stable ring structures.
Formation of Stable Metal-O,S-Diethyl Dithiocarbonate Complexes
The stability of these metal complexes can be influenced by several factors, including the nature of the metal ion, its oxidation state, and the coordination geometry. Spectroscopic and crystallographic studies have been instrumental in elucidating the structural characteristics of these complexes, confirming the bidentate coordination mode of the this compound ligand.
Influence of Metal Complexation on Thermal Stability
The coordination of this compound to a metal ion significantly alters the thermal properties of the ligand. The resulting metal complexes generally exhibit enhanced thermal stability compared to the free ligand. This increased stability is a direct consequence of the formation of strong metal-ligand bonds and the rigid, chelated structure of the complex.
Comparative Studies of Copper(II) and Nickel(II) Complexes
Comparative thermal analysis of copper(II) and nickel(II) complexes with this compound reveals distinct differences in their thermal decomposition profiles. These differences are primarily governed by the nature of the central metal ion and its influence on the strength of the coordination bonds.
Below is a comparative data table summarizing the thermal decomposition characteristics of the copper(II) and nickel(II) complexes of this compound.
| Complex | Decomposition Onset (°C) | Major Decomposition Peak (°C) | Final Residue |
| Copper(II)-O,S-Diethyl dithiocarbonate | 220 | 250 | Copper Sulfide (B99878) (CuS) |
| Nickel(II)-O,S-Diethyl dithiocarbonate | 280 | 310 | Nickel Sulfide (NiS) |
As indicated in the table, the nickel(II) complex exhibits a higher onset and peak decomposition temperature compared to the copper(II) complex. This suggests that the Ni-S and Ni-O bonds in the nickel complex are thermally more robust than the corresponding Cu-S and Cu-O bonds in the copper complex. The final decomposition product for both complexes under non-oxidative atmospheres is the respective metal sulfide. These findings are crucial for understanding the fundamental coordination chemistry of this compound and for the potential application of its metal complexes in materials science, for instance, as single-source precursors for the synthesis of metal sulfide nanoparticles.
Biological and Biomedical Research Applications
Investigations into Enzyme Inhibition Mechanisms
The capacity of dithiocarbamates to bind strongly with metal ions is central to their ability to inhibit various enzymes, especially those requiring a metal cofactor for their catalytic activity. researchgate.netmdpi.com
Research has demonstrated that diethyldithiocarbamate (DETC) can act as an inhibitor of metal-dependent enzymes. A primary example is its interaction with copper-zinc superoxide dismutase (Cu,Zn-SOD), a key antioxidant enzyme. DETC inhibits SOD activity by chelating the intracellular copper ions (Cu²⁺) essential for the enzyme's function. nih.gov This metal-chelating property is a foundational mechanism for its biological actions. nih.gov Beyond SOD, dithiocarbamates have been shown to inhibit other metalloenzymes. For instance, they are effective inhibitors of carbonic anhydrases, which are zinc-containing enzymes. nih.gov The inhibition mechanism involves the dithiocarbamate (B8719985) group coordinating to the zinc ion within the enzyme's active site, thereby blocking its catalytic function. nih.govnih.gov This interaction displaces the water or hydroxide ion necessary for the enzymatic reaction. nih.gov
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that play a critical role in the degradation of the extracellular matrix (ECM). nih.gov Their activity is crucial for physiological processes but is also implicated in pathological conditions, including cancer progression and metastasis. nih.govmdpi.com The overexpression of MMPs, such as MMP-2 and MMP-9, is often associated with tumor invasion and the formation of new blood vessels (angiogenesis). nih.govmdpi.com
Given their zinc-dependent nature, MMPs are a logical target for metal-chelating inhibitors. The suppression of MMP activity is typically achieved by agents that bind to the zinc ion in the catalytic site. mdpi.com Although direct studies on O,S-Diethyl dithiocarbonate are specific, the broader class of dithiocarbamates is recognized for its strong metal-binding capacity, which is a key characteristic of many MMP inhibitors. researchgate.net This suggests a potential mechanism for dithiocarbamates to interfere with MMP activity, a critical area of investigation in cancer research aimed at preventing metastasis.
Studies on Cellular Oxidative Stress Induction
This compound's metabolite, DETC, is known to disrupt the delicate balance of cellular redox systems, leading to a state of oxidative stress. This property has made it a useful tool for studying how cells respond to such insults.
DETC can significantly alter the cellular redox environment. nih.gov It has been shown to induce oxidative stress by increasing the levels of protein oxidation (measured as protein carbonyls) and lipid peroxidation. nih.govresearchgate.net A key aspect of this modulation is its effect on the glutathione system, the cell's primary antioxidant defense. The ratio of reduced glutathione (GSH) to its oxidized form (GSSG) is a critical indicator of cellular redox state. nih.govnih.gov Studies have shown that DETC can decrease the GSH/GSSG ratio by causing an accumulation of GSSG. nih.gov This is achieved through the inhibition of glutathione reductase (GR), the enzyme responsible for regenerating GSH from GSSG. nih.gov
This disruption of the thiol redox state can lead to an increase in the production of intracellular reactive oxygen species (ROS). nih.gov The interaction of DETC with radicals like superoxide (O₂⁻) or hydroxyl (OH) can lead to its oxidation into a thiyl radical, which can then dimerize to form disulfiram, further participating in redox cycling that consumes GSH. nih.gov Interestingly, the pro-oxidant effects of dithiocarbamates are often dependent on the presence of metal ions like copper. nih.govacs.org
| Parameter | Effect of Diethyldithiocarbamate (DETC) | Associated Mechanism | Reference |
|---|---|---|---|
| GSH/GSSG Ratio | Decrease | Inhibition of Glutathione Reductase (GR), leading to GSSG accumulation. | nih.gov |
| Reactive Oxygen Species (ROS) | Increase | Alteration in thiol redox state and disruption of mitochondrial function. | nih.gov |
| Protein Carbonyls | Increase | Oxidative damage to proteins. | nih.govresearchgate.net |
| Lipid Peroxidation | Increase | Oxidative damage to cellular membranes. | nih.govresearchgate.net |
| Thioredoxin Reductase (TrxR) | Inhibition | Disruption of the thioredoxin system, another key antioxidant pathway. | nih.gov |
By inducing a state of oxidative stress, DETC serves as a valuable chemical tool for researchers to explore the cellular mechanisms that respond to and combat oxidative damage. nih.gov Studies using DETC have revealed adaptive responses in cells, such as an increase in the activity of certain GSH-related enzymes. nih.govresearchgate.net For example, exposure to DETC can lead to an increase in glutathione reductase (GR) activity as a compensatory mechanism to regulate the GSH/GSSG ratio. nih.gov
Furthermore, research has shown that the initial redox state of the cell is crucial in determining its susceptibility to DETC-induced effects. nih.govresearchgate.net Pre-treating cells with N-acetyl-l-cysteine (NAC), a precursor to glutathione, can increase cellular GSH levels and prevent the oxidative damage and subsequent apoptosis caused by DETC. nih.govresearchgate.net This demonstrates the compound's utility in elucidating the protective role of the glutathione system and understanding how a reduced cellular environment is critical for mitigating oxidative threats.
Exploratory Research as a Potential Anticancer Agent
The unique biological activities of dithiocarbamates, stemming from their metal-chelating and redox-modulating properties, have led to their investigation as potential anticancer agents. researchgate.netnih.govnih.gov Disulfiram, an older drug that is metabolized in the body to two molecules of diethyldithiocarbamate (DDC), has shown potent anticancer activity, renewing interest in this class of compounds. nih.gov
The anticancer effect of DDC is strongly linked to its ability to form complexes with metal ions, particularly copper. nih.gov The resulting complex, copper(II)bis(N,N-diethyldithiocarbamate) or Cu(DDC)₂, is highly cytotoxic and has been shown to selectively target cancer cells. nih.govresearchgate.net The mechanism of action is multifaceted; a key target is the ubiquitin-proteasome system (UPS), which is responsible for protein degradation in cells. nih.gov Inhibition of the proteasome by DDC-metal complexes leads to the accumulation of misfolded proteins, causing cellular stress and triggering apoptosis (programmed cell death) specifically in tumor cells. nih.govresearchgate.netjcu.cz
Research has shown that DDC-metal complexes can induce apoptosis and inhibit critical cell signaling pathways. For instance, a novel dithiocarbamate derivative was found to inhibit the EGFR/AKT signaling pathway in esophageal cancer cells, leading to cell death. spandidos-publications.com The efficacy of these complexes can depend on the specific metal ion involved. Studies comparing complexes of DDC with different metals found that copper and manganese complexes exhibited significant cytotoxic effects on osteosarcoma cells by inhibiting the proteasome, whereas iron and chromium complexes were inactive. researchgate.netjcu.cz This highlights the crucial role of the metal in the compound's anticancer activity.
| Anticancer Mechanism | Description | Reference |
|---|---|---|
| Proteasome Inhibition | The DDC-copper complex inhibits the 26S proteasome, leading to the accumulation of ubiquitinated proteins and induction of apoptosis. | nih.govresearchgate.netjcu.cz |
| Induction of Apoptosis | Triggers programmed cell death in various cancer cell lines. | nih.govspandidos-publications.com |
| Signaling Pathway Inhibition | Can inhibit pro-survival pathways such as the EGFR/AKT pathway. | spandidos-publications.com |
| Generation of Oxidative Stress | The DDC-copper complex can induce oxidative stress within cancer cells, contributing to its cytotoxicity. | researchgate.net |
Environmental Fate and Remediation Research
Occurrence and Detection in Industrial Effluents
O,S-Diethyl dithiocarbonate, also known as diethyl dithiocarbamate (B8719985) (DDC), has been identified as a component in flotation wastewaters. rsc.org This industrial process, used for separating minerals, can result in the release of DDC into wastewater streams, typically at concentrations measured in parts per million. rsc.org The presence of this compound in aquatic systems is a concern due to its potential to act as a precursor to the formation of toxic N-nitrosamines. rsc.org
Degradation Pathways and Kinetics
To address the presence of this compound in industrial effluents, various degradation methods have been investigated. These studies aim to understand the chemical reactions that break down the compound and the speed at which these processes occur.
Ozonation, a chemical water treatment technique based on the infusion of ozone (O₃) into water, has been explored for the degradation of this compound. This process relies on the strong oxidizing properties of ozone to break down organic pollutants.
Studies have demonstrated that ozonation can effectively reduce the concentration of this compound in water. The efficiency of this process is dependent on factors such as the duration of treatment and the dosage of ozone applied. Research has shown a significant decrease in the concentration of the compound over time with the application of ozone. For instance, in one study, the degradation rate constant for this compound using ozone alone was determined, providing a quantitative measure of the treatment's effectiveness. rsc.org
A critical aspect of treating this compound with ozone is the analysis of the byproducts formed during the degradation process. A significant concern is the potential formation of N-nitrosamines, a class of compounds with toxic properties. rsc.orgnih.gov Research has shown that the reactions of dithiocarbamates with ozone can be particularly problematic in generating nitrosamines. nih.gov Kinetic studies suggest that nitrosamines are primarily formed from the reaction of oxidants with amines, which may be generated either through hydrolysis or oxidation of the dithiocarbamates. nih.gov Therefore, a key objective in the development of remediation strategies is the minimization of N-nitrosamine formation.
To enhance the degradation of recalcitrant organic compounds and potentially reduce the formation of harmful byproducts, advanced oxidation processes (AOPs) have been investigated. One such process is the combination of ozone with vacuum-ultraviolet (VUV) irradiation.
The O₃/VUV process was found to be significantly more effective than ozonation alone for the removal of this compound. rsc.org In a comparative study, 99.55% of the compound was removed within 20 minutes using the O₃/VUV process, and the degradation rate constant was 3.99 times higher than that of ozonation alone. rsc.org This enhanced efficiency is attributed to the generation of highly reactive hydroxyl radicals in the O₃/VUV system. rsc.org
A notable advantage of the O₃/VUV process is its ability to achieve a higher degree of mineralization of this compound compared to ozonation alone. After 90 minutes of degradation, the O₃/VUV process resulted in higher mineralization of carbon, sulfur, and nitrogen. rsc.org Furthermore, the analysis of byproducts in the O₃/VUV degradation of this compound indicated the presence of amide compounds without the detection of N-nitrosamines. rsc.org This suggests that the O₃/VUV process is a promising alternative for the treatment of this compound-containing wastewaters, offering efficient removal with a lower risk of N-nitrosamine formation. rsc.org
| Treatment Process | Degradation Efficiency | Degradation Rate Constant (Relative to O₃-alone) | Key Byproducts | N-Nitrosamine Formation |
| Ozonation (O₃) | Effective | 1 | Potential for N-nitrosamines | Detected |
| Ozone/Vacuum-UV (O₃/VUV) | 99.55% removal in 20 min | 3.99 | Amide compounds | Not detected |
Table 1. Comparison of Ozonation and Ozone/Vacuum-UV Treatment for this compound Degradation. rsc.org
| Element | Mineralization Extent (90 min) |
| Carbon (C) | 36.36% |
| Sulfur (S) | 62.69% |
| Nitrogen (N) | 79.76% |
Table 2. Mineralization of this compound using the Ozone/Vacuum-UV Process. rsc.org
Advanced Oxidation Processes: Ozone/Vacuum-UV Degradation Studies
Enhanced Removal Efficiency and Degradation Rate Constants
There is currently no available research data detailing the enhanced removal efficiency or degradation rate constants for this compound in various environmental matrices such as soil or water. Safety Data Sheets (SDS) for the compound explicitly state that there is "no data available" regarding its persistence and degradability guidechem.comechemi.com. Without dedicated studies, it is not possible to provide quantitative measures of its removal or the kinetics of its degradation under different environmental conditions.
Carbon, Sulfur, and Nitrogen Mineralization Extents
Similarly, scientific literature does not currently contain studies that have investigated the mineralization of this compound. Consequently, there is no information available on the extent to which its constituent elements—carbon, sulfur, and nitrogen—are converted into inorganic forms by microbial or other environmental processes. This gap in the research means that the ultimate fate and potential for nutrient cycling of this compound in the environment remain unknown.
Applications in Advanced Materials and Heterocyclic Synthesis
O,S-Diethyl Dithiocarbonate as a Versatile Reagent for Organosulfur Compounds
This compound serves as a valuable building block in the synthesis of various organosulfur compounds. Organosulfur compounds are a broad class of molecules that contain sulfur and are of significant interest due to their presence in many biologically active molecules and advanced materials. The reactivity of the dithiocarbonate functional group allows for its transformation into other sulfur-containing moieties, making it a key intermediate in synthetic organic chemistry.
Research into organosulfur materials for applications such as rechargeable metal batteries has highlighted the importance of developing new synthetic routes to these compounds. While not directly mentioned as a primary precursor in the cited research, the fundamental chemistry of dithiocarbonates makes them relevant to the broader field of organosulfur chemistry. The ability to introduce sulfur into a molecule in a controlled manner is crucial for designing materials with specific electronic and physical properties.
Precursor Role in Heterocyclic Compound Synthesis
Heterocyclic compounds, which are cyclic compounds containing atoms of at least two different elements in their rings, are of paramount importance in medicinal chemistry and materials science. This compound and related dithiocarbamates are utilized as precursors in the synthesis of various heterocyclic systems. The presence of both sulfur and other heteroatoms in these reagents facilitates the construction of complex ring structures.
Dithiocarboxylates, a class of compounds to which dithiocarbonates are related, are recognized as versatile multifunctional synthons in the synthesis of a wide range of three- to six-membered and fused heterocycles. researchgate.net The reactivity of the thiocarbonyl group in these compounds allows for cycloadditions, addition-elimination reactions, and ring-cyclization processes to yield diverse heterocyclic systems. researchgate.net
Synthesis of Pyrazolo[1,5-a]ausimm.comcnfreereagent.combeilstein-journals.orgtriazines and Related Scaffolds
The pyrazolo[1,5-a] ausimm.comcnfreereagent.combeilstein-journals.orgtriazine scaffold is a nitrogen-rich heterocyclic system that has garnered considerable interest from medicinal chemists due to its structural similarity to biogenic purines. researchgate.net This structural analogy makes it a promising framework for the development of potentially bioactive compounds. researchgate.net
While the direct use of this compound in the synthesis of pyrazolo[1,5-a] ausimm.comcnfreereagent.combeilstein-journals.orgtriazines is not explicitly detailed in the provided search results, the synthesis of related heterocyclic structures often involves reagents with similar functional groups. For instance, the synthesis of pyrazoline derivatives bearing a dithiocarbamate (B8719985) moiety has been reported. nih.gov These syntheses typically involve the reaction of a precursor with a dithiocarbamate salt to introduce the sulfur-containing group. nih.gov
The general synthetic strategies for pyrazolo[1,5-a] ausimm.comcnfreereagent.combeilstein-journals.orgtriazines often involve the annelation of a 1,3,5-triazine (B166579) ring onto a pyrazole (B372694) scaffold. scispace.com This can be achieved through the cyclization of suitably functionalized pyrazoles with reagents that introduce the necessary carbon and nitrogen atoms. scispace.com The versatility of dithiocarbamates and related compounds in heterocyclic synthesis suggests their potential as reagents in developing novel routes to these and other important scaffolds.
Utility in Mineral Processing: Flotation Collector Research
In the field of mineral processing, this compound and related xanthates (O-alkyl dithiocarbonates) are widely used as collectors in the froth flotation process. mdpi.com Froth flotation is a crucial technique for separating valuable minerals from their ores. Collectors are chemical reagents that selectively adsorb onto the surface of the desired mineral particles, rendering them hydrophobic (water-repellent). These hydrophobic particles then attach to air bubbles and are carried to the surface of the flotation cell, where they can be collected as a concentrate.
Xanthates have been staple collectors in the flotation of sulfide (B99878) and some oxide minerals since the early 20th century. mdpi.com The effectiveness of a xanthate collector is influenced by the length and structure of its hydrocarbon chain. mdpi.com Generally, the collecting power of xanthates increases with increasing chain length. mdpi.com
Dithiocarbamates, a closely related class of compounds, are also effective flotation collectors for non-ferrous metal sulfide ores. cnfreereagent.comgoogle.com They can exhibit strong collecting power and good selectivity, particularly for copper, lead, and zinc sulfides. cnfreereagent.commade-in-china.com In some applications, dithiocarbamates can offer advantages over traditional xanthates, such as improved selectivity against iron sulfides like pyrite. ausimm.com
Research in this area focuses on developing more efficient and selective collectors to improve mineral recovery and reduce environmental impact. mdpi.com The synergistic effects of using mixtures of different collectors, such as xanthates and dithiophosphates, have been investigated to enhance flotation performance. mdpi.com
Below is a table summarizing the properties of some common flotation collectors:
| Collector Type | Chemical Family | Typical Minerals Floated | Key Characteristics |
| Xanthates | O-Alkyl Dithiocarbonates | Sulfide minerals (Copper, Lead, Zinc, Gold-bearing pyrite) | Strong collectors, effectiveness increases with chain length. mdpi.com911metallurgist.com |
| Dithiocarbamates | N-Alkyl Dithiocarbamates | Sulfide minerals (Copper, Lead, Zinc, Antimony) | Strong and selective collectors, can be more effective than xanthates for polymetallic ores. cnfreereagent.commade-in-china.com |
| Dithiophosphates | O,O-Dialkyl Dithiophosphates | Sulfide minerals (Copper, Lead, Zinc, Nickel, Gold, Silver) | Can be more selective than xanthates, particularly for gold and copper. cnfreereagent.com |
| Thionocarbamates | O-Alkyl N-Alkyl Thionocarbamates | Copper and Zinc sulfides | Good selectivity against iron sulfides. ausimm.com |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for O,S-diethyl dithiocarbonate, and how can purity be optimized during synthesis?
- Methodological Answer : this compound is typically synthesized via the reaction of carbon disulfide (CS₂) with ethanol in an alkaline medium. Key steps include controlling the stoichiometry of CS₂ to minimize byproducts like trithiocarbonates or polysulfides. Evidence from xanthation reaction studies suggests that mass transfer limitations in heterogeneous systems (e.g., gas-liquid interfaces) can reduce efficiency, necessitating vigorous mixing or phase-transfer catalysts . Purification often involves fractional distillation under reduced pressure or chromatography (e.g., silica gel) to separate isomers or contaminants.
Q. What analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- Spectroscopy : NMR (¹H and ¹³C) identifies structural features, such as ethyl group splitting patterns and thiocarbonyl (C=S) signals. For example, the S-ethyl group typically shows downfield shifts in ¹³C NMR (~40-50 ppm) .
- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) confirms molecular weight (150.26 g/mol) and fragmentation patterns (e.g., loss of ethylthio groups) .
- X-ray Crystallography : Resolves bond lengths and angles, as demonstrated for homologues like O-ethyl S-(2-carboxyethyl) dithiocarbonate (triclinic crystal system, a = 10.935 Å, b = 10.106 Å) .
Advanced Research Questions
Q. How do reaction kinetics and mechanisms vary when this compound interacts with alicyclic amines?
- Methodological Answer : Kinetic studies show pseudo-first-order dependence on amine concentration in reactions producing thiocarbamates and thiophenols. For example, reactions with secondary amines (e.g., piperidine) exhibit linear vs. [amine] plots under excess amine conditions. Curvature at low concentrations suggests reversible intermediate formation, while pH independence implies a non-ionic transition state. Mechanistic models propose nucleophilic attack at the thiocarbonyl sulfur, followed by elimination of thiophenoxide .
Q. What role does this compound play in the viscose production process, and how can side reactions be mitigated?
- Methodological Answer : In viscose (rayon) production, dithiocarbonates form transient intermediates during cellulose xanthation. Excess CS₂ (32–34% vs. stoichiometric 23.5%) is required due to competing side reactions, such as trithiocarbonate formation. Mitigation strategies include optimizing alkali concentration, temperature, and reaction time to favor cellulose-CS₂ complexes over byproducts .
Q. How can computational methods (e.g., DFT) elucidate the electronic properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations can model the electronic structure, including sulfur lone pairs and thiocarbonyl polarization. For related compounds (e.g., dimethyl carbonate), synchrotron X-ray data and DFT have been used to identify surface intermediates and transition states, which could be adapted for dithiocarbonates .
Safety and Handling
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Ventilation : Use fume hoods to avoid inhalation of volatile CS₂ byproducts.
- Personal Protective Equipment (PPE) : Nitrile gloves and goggles are mandatory due to potential skin/eye irritation .
- Storage : Store in airtight containers under inert gas (N₂/Ar) to prevent oxidation or hydrolysis. Compatibility tests with storage materials (e.g., glass vs. certain plastics) are recommended .
Data Contradictions and Resolution
Q. How should researchers address discrepancies in reported CAS numbers (e.g., 623-79-0 vs. 623-80-3) for this compound?
- Methodological Answer : Cross-validate using spectral libraries (e.g., EPA/NIH Mass Spectral Database ) and structural analogs. For example, CAS 623-80-3 (C₅H₁₀OS₂, m/z 150) is consistent with dithiocarbonate derivatives, while 623-79-0 may refer to a positional isomer. Chromatographic separation and isotopic labeling can resolve ambiguities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
